molecular formula C21H23N3O2 B12154134 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B12154134
M. Wt: 349.4 g/mol
InChI Key: CTOHLWINBORPSM-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a phenyl group substituted with a methylpiperazine moiety, and a carboxamide functional group. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with a methylpiperazine substituent can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated benzofuran.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzofuran core or the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide can be used as a probe to study biological pathways and interactions. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular processes.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    Nintedanib: A tyrosine kinase inhibitor with a similar benzofuran core.

    Imatinib: Another tyrosine kinase inhibitor with a different core structure but similar functional groups.

    FN-1501: A compound with a pyrrolo[2,3-d]pyrimidine core and similar functional groups.

Uniqueness

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core, a phenyl group with a methylpiperazine substituent, and a carboxamide group. This unique structure allows it to interact with biological systems in ways that similar compounds may not, providing distinct advantages in certain applications.

This detailed overview highlights the potential and versatility of this compound in various scientific fields

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-15-16-7-3-6-10-19(16)26-20(15)21(25)22-17-8-4-5-9-18(17)24-13-11-23(2)12-14-24/h3-10H,11-14H2,1-2H3,(H,22,25)

InChI Key

CTOHLWINBORPSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3N4CCN(CC4)C

Origin of Product

United States

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